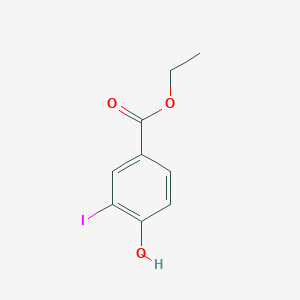

Ethyl 4-hydroxy-3-iodobenzoate

Descripción general

Descripción

Ethyl 4-hydroxy-3-iodobenzoate, also known as 4-iodo-3-hydroxybenzoic acid ethyl ester, is a synthetic compound used in scientific research and laboratory experiments. It is an aromatic compound with a molecular formula of C8H9IO2 and a molecular weight of 254.03 g/mol. It is a white, crystalline solid with a melting point of 105-107°C and a boiling point of 214-216°C. 4-iodo-3-hydroxybenzoic acid ethyl ester is soluble in water, methanol, and chloroform and is used in a variety of applications, such as the synthesis of pharmaceuticals, the study of biochemical pathways, and the production of organic materials.

Aplicaciones Científicas De Investigación

Synthesis of Oxadiazolines Compounds : Ethyl 3-iodobenzoate, a closely related compound, is used in the synthesis of oxadiazolines compounds, which are confirmed by IR spectroscopy. This process involves reactions with hydrazine hydrate and various aldehydes (H. Jun, 2011).

Catalyst-free P-C Coupling Reactions : Ethyl 4-hydroxy-3-iodobenzoate undergoes P–C coupling reactions with diarylphosphine oxides in water under microwave irradiation, without any catalyst. This method provides an efficient approach to synthesizing phosphinoylbenzoic acids (Erzsébet Jablonkai & G. Keglevich, 2015).

Anticancer Activity of Hydrazide-Hydrazones : Ethyl paraben, which is structurally related to this compound, has been modified to synthesize novel hydrazide-hydrazones. These compounds demonstrated anticancer activity in liver cancer cell lines (M. Han, P. Atalay, N. Imamoğlu, Ş. Küçükgüzel, 2020).

Difluoromethylation Process : A safe and practical difluoromethylation protocol of mthis compound has been developed, indicating potential applications in organic synthesis and pharmaceuticals (Jeffrey B. Sperry & Karen Sutherland, 2011).

Magnesiation of Functionalized Iodobenzenes : The magnesiation of ethyl 3- or 4-iodobenzoate using active magnesium demonstrates the utility of these compounds in the synthesis of various organic molecules (O. Sugimoto, K. Aoki, K. Tanji, 2004).

UV Filters and Photocatalytic Profile : Ethyl-4-aminobenzoate, a derivative, is used as a UV filter in skin-care products. Its environmental fate and transformation products have been studied, highlighting its significance in environmental chemistry (A. J. Li et al., 2017).

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling Ethyl 4-hydroxy-3-iodobenzoate. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Mode of Action

It’s hypothesized that the compound interacts with its targets through its iodine atom and the ethyl ester group . The iodine atom may be involved in halogen bonding, while the ethyl ester group may participate in esterification reactions . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 4-hydroxy-3-iodobenzoate are not well-studied. As a result, its impact on bioavailability is unclear. Generally, the iodine atom and the ethyl ester group in the compound could potentially affect its pharmacokinetic properties, including its absorption and distribution . Further pharmacokinetic studies are needed to understand these properties better.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other compounds . .

Propiedades

IUPAC Name |

ethyl 4-hydroxy-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAXKZYYZXASLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459205 | |

| Record name | Ethyl 4-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15126-07-5 | |

| Record name | Benzoic acid, 4-hydroxy-3-iodo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15126-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

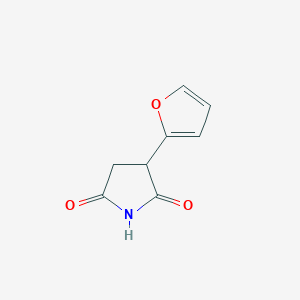

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)